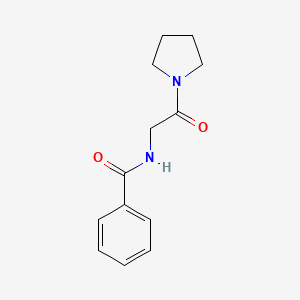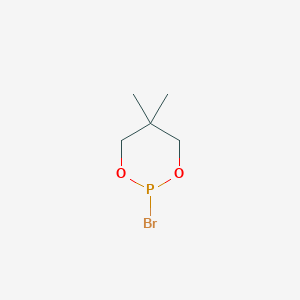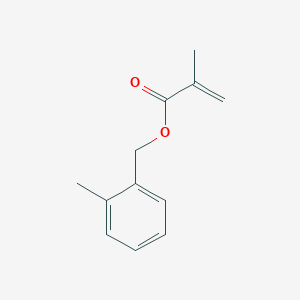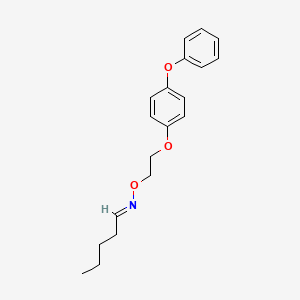
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine is an organic compound characterized by its unique structure, which includes phenoxy groups and an imine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine typically involves the reaction of 4-phenoxyphenol with 2-bromoethanol to form 2-(4-phenoxyphenoxy)ethanol. This intermediate is then reacted with pentanal in the presence of a primary amine to form the imine compound. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy groups.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the phenoxy groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyriproxyfen: 2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine.
Phenoxyacetamide Derivatives: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine is unique due to its specific combination of phenoxy and imine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Properties
CAS No. |
100325-81-3 |
|---|---|
Molecular Formula |
C19H23NO3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
(E)-N-[2-(4-phenoxyphenoxy)ethoxy]pentan-1-imine |
InChI |
InChI=1S/C19H23NO3/c1-2-3-7-14-20-22-16-15-21-17-10-12-19(13-11-17)23-18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15-16H2,1H3/b20-14+ |
InChI Key |
FPJNKBAYYXDXIC-XSFVSMFZSA-N |
Isomeric SMILES |
CCCC/C=N/OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CCCCC=NOCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{(E)-[4-(Dodecyloxy)phenyl]diazenyl}phenoxy)propan-1-ol](/img/structure/B14344095.png)

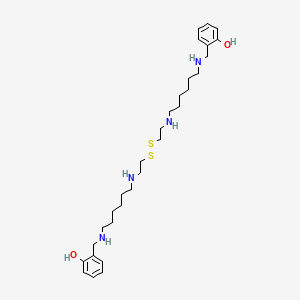
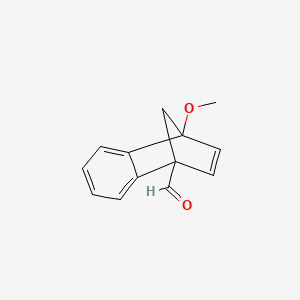
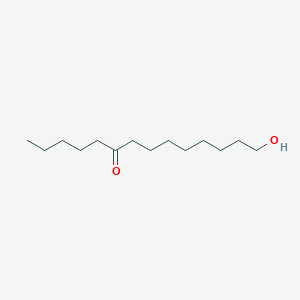
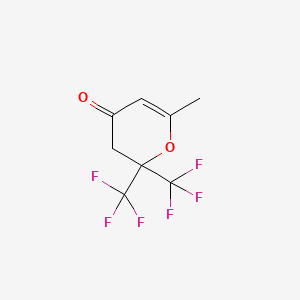
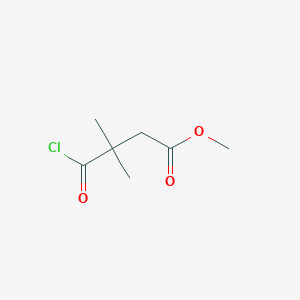
![N-[(E)-(2-hydroxyphenyl)methylideneamino]-4-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14344148.png)
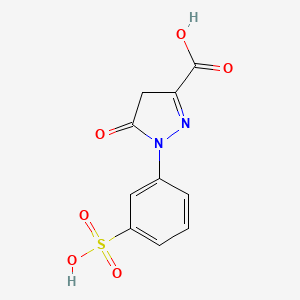
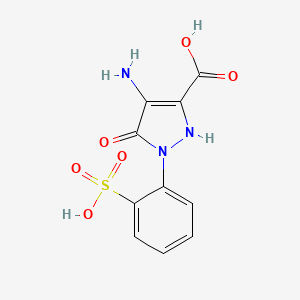
![4,4'-Oxybis[2-(prop-2-en-1-yl)phenol]](/img/structure/B14344153.png)
